For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Nitropicolinic Acid
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 5-Nitropicolinic acid. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical relationships.
Chemical and Physical Properties
5-Nitropicolinic acid, also known as 5-nitropyridine-2-carboxylic acid, is a heterocyclic building block with significant applications in medicinal and agricultural chemistry.[1][2] Its chemical structure, featuring a pyridine ring substituted with a carboxylic acid and a nitro group, imparts a unique electronic and steric profile.
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-nitropyridine-2-carboxylic acid | [3] |
| Synonyms | 5-Nitro-2-picolinic acid, 5-Nitropyridine-2-carboxylic acid | [2][4] |
| CAS Number | 30651-24-2 | [2][3][4][5][6] |
| Molecular Formula | C₆H₄N₂O₄ | [2][3][4][6][7] |
| Molecular Weight | 168.11 g/mol | [2][3][4][6][7] |
| Appearance | White to off-white or light yellow solid/powder | [2][4] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 215-220 °C | [4][5] |
| Boiling Point (Predicted) | 389.8 ± 27.0 °C | [4] |
| Density (Predicted) | 1.570 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 2.71 ± 0.13 | [4] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][4] |
Biological and Chemical Reactivity
5-Nitropicolinic acid serves as a versatile synthetic intermediate and a ligand in coordination chemistry. The electron-withdrawing nature of the nitro group significantly influences its reactivity and biological activity.[1]
Synthetic Utility
It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antibacterial agents.[2] Additionally, it is utilized in the formulation of agrochemicals, such as pesticides and herbicides.[2]
Coordination Chemistry
The pyridine nitrogen and the carboxylate oxygen atoms of 5-nitropicolinic acid act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.[1] This property is fundamental to its application in the development of:
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MRI contrast agents[1]
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Radiopharmaceuticals[1]
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Materials with potential anticancer and anti-inflammatory properties[8]
Biological Activity
Recent studies have explored the therapeutic potential of 5-nitropicolinic acid and its metal complexes:
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Anticancer Properties : Metal complexes of 5-nitropicolinic acid have been tested against various cancer cell lines, including melanoma (B16-F10), colon cancer (HT29), liver cancer (HepG2), and prostate cancer (PC-3).[8][9] A cadmium(II) complex, in particular, showed promising activity against B16-F10 cells.[8] The free 5-nitropicolinic acid ligand has also demonstrated a toxic effect on tumoral cell lines.[9]
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Anti-inflammatory Activity : Several metal complexes of 5-nitropicolinic acid have exhibited promising anti-inflammatory activity in studies using RAW 264.7 cells.[8]
Experimental Protocols
While detailed, step-by-step experimental protocols are often proprietary or specific to a particular publication, the following section outlines the general methodologies cited in the literature for the synthesis and investigation of 5-nitropicolinic acid.
Synthesis of 5-Nitropicolinic Acid Monohydrate
A reported method for the preparation of 5-nitropicolinic acid monohydrate crystals involves the following general steps:
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Dissolution : 5-Nitropicolinic acid is dissolved in a suitable solvent, such as Tetrahydrofuran (THF).
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Stirring : The solution is stirred for a period to ensure complete dissolution.
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Filtration : The solution is filtered to remove any insoluble impurities.
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Crystallization : The filtrate is allowed to evaporate slowly in the air at room temperature.
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Harvesting : After a few days, colorless crystals of 5-nitropicolinic acid monohydrate are harvested.[10]
General Synthesis of Nitropicolinic Acids
The synthesis of nitropicolinic acids often involves the nitration of a picolinic acid precursor. For example, the synthesis of 4-nitropicolinic acid N-oxide involves the nitration of picolinic acid N-oxide using a mixture of concentrated sulfuric acid and fuming nitric acid, followed by heating.[11]
Biological Assays
The evaluation of the biological activity of 5-nitropicolinic acid and its derivatives typically involves standard in vitro assays:
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Anticancer Activity : The potential anticancer activity is commonly assessed using cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. The results are often reported as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.
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Anti-inflammatory Activity : The anti-inflammatory effects can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Logical Relationships and Applications
The properties of 5-nitropicolinic acid give rise to its diverse applications. The following diagram illustrates the logical flow from its core chemical features to its various uses.
Conclusion
5-Nitropicolinic acid is a molecule of significant interest due to its versatile chemical reactivity and emerging biological activities. Its role as a synthetic intermediate in the pharmaceutical and agricultural industries is well-established. Furthermore, its ability to form stable metal complexes opens up new avenues for the design of novel therapeutic agents and advanced materials. Further research into its mechanisms of action and the development of more detailed synthetic and analytical protocols will undoubtedly expand its applications in science and technology.
References
- 1. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Nitropicolinic acid | C6H4N2O4 | CID 520488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Nitropyridine-2-carboxylic acid | 30651-24-2 [chemicalbook.com]
- 5. 30651-24-2 5-Nitro-2-picolinic acid AKSci V0631 [aksci.com]
- 6. scbt.com [scbt.com]
- 7. CAS Number 30651-24-2 [emolecules.com]
- 8. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Potential antiprostatic performance of novel lanthanide-complexes based on 5-nitropicolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. irl.umsl.edu [irl.umsl.edu]
